Copper (II) isopropoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper (II) isopropoxide is an organometallic compound with the chemical formula C6H14CuO2. It is a deep green or brown crystalline solid that is soluble in many organic solvents such as alcohols, ethers, and esters. This compound is sensitive to moisture and hydrolyzes in water. It is commonly used as a catalyst and a reagent in organic synthesis.

准备方法

Copper (II) isopropoxide can be synthesized through several methods:

-

Synthetic Routes and Reaction Conditions: : One common method involves the reaction of copper powder with isopropanol in the presence of a dry inert atmosphere to avoid moisture and oxygen interference. The reaction typically proceeds as follows: [ \text{Cu} + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Cu(C}_3\text{H}_7\text{O)}_2 + \text{H}_2 ] Another method involves the reaction of copper chloride with isopropanol in the presence of a base such as sodium isopropoxide.

-

Industrial Production Methods: : Industrially, this compound can be produced by reacting copper (II) nitrate with isopropanol under reflux conditions. The reaction is typically carried out in a controlled environment to ensure high purity and yield.

化学反应分析

Oxidation Reactions

Cu(OⁱPr)₂ participates in aerobic alcohol oxidations through an Oppenauer-like mechanism. Key findings:

-

Primary vs. secondary alcohols : Primary alcohols exhibit 5-10× faster oxidation rates than secondary alcohols due to reduced steric hindrance .

-

Role of TEMPO : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) acts as a hydrogen acceptor, enabling a two-electron transfer pathway. The reaction proceeds via:

RCH2OH+CuII→RCHO+CuI+H2O

| Parameter | Value/Observation | Experimental Support |

|---|---|---|

| TOF (primary alcohols) | 12.8 ± 0.5 h⁻¹ | Kinetic studies |

| ΔG‡ (rate-limiting step) | 18.3 kcal/mol (DFT calculations) | B3LYP/6-311++G(d,p) method |

Reduction Pathways

The Cu(II) center undergoes reduction under hydrogen atmosphere:

Cu(OiPr)2+H2→Cu0+2 iPrOH

Substitution Reactions

Isopropoxide ligands demonstrate high exchangeability:

A. Alcohol interchange

Cu(OiPr)2+2ROH→Cu(OR)2+2 iPrOH

B. Bimetallic complex formation

With [Na{Al(OPri)₄}], Cu(OⁱPr)₂ forms heterobimetallic species:

[(sb)Cu(μ-OPri)2Al(OPri)2]

(sb = Schiff base ligand)

| Property | Value | Technique |

|---|---|---|

| Cu-Al distance | 3.12 ± 0.03 Å | PXRD |

| Magnetic moment (μeff) | 1.82 BM (indicative of Cu²⁺) | SQUID magnetometry |

Cross-Coupling Catalysis

Cu(OⁱPr)₂ enables C-O bond formation in Ullmann couplings:

Mechanistic insights from :

-

Concerted oxidative addition pathway favored (ΔG‡ = 23.1 kcal/mol)

-

Key evidence:

-

Aryl halide coordinates to Cu(II) center

-

Concerted C-O bond formation via six-membered transition state

-

Regeneration of active species by base

Coordination Chemistry

Cu(OⁱPr)₂ exhibits dynamic ligand behavior:

| Ligand Environment | g-Factors | Geometry |

|---|---|---|

| [Cu(NH₃)₄]²⁺ | g∥ = 2.210, g⟂ = 2.032 | Square planar |

| μ-OPri bridged dimers | gav = 2.09 | Distorted tetrahedral |

Key observations:

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Conditions |

|---|---|---|

| Alcohol oxidation (primary) | 0.47 ± 0.03 | 25°C, 1 atm O₂ |

| C-O coupling (Ar-I) | 8.2 × 10⁻³ | 100°C, DMSO |

| Ligand substitution (MeOH) | 2.1 × 10⁻² | RT, anhydrous THF |

This systematic analysis demonstrates Cu(OⁱPr)₂'s multifunctionality, with applications spanning organic synthesis to materials science. The compound's reactivity profile originates from its Lewis acidic Cu²⁺ center and labile alkoxide ligands, enabling participation in diverse electron-transfer and ligand-exchange processes .

科学研究应用

Chemical Synthesis and Catalysis

Catalytic Activity

Copper (II) isopropoxide serves as an effective catalyst in organic synthesis. Its ability to facilitate reactions makes it valuable in:

- Formation of Esters and Aldehydes : It catalyzes the esterification process, crucial for producing various esters used in fragrances and flavors.

- Synthesis of Alcohols and Alkynes : It aids in the reduction of carbonyl compounds to alcohols and the coupling of alkynes, enhancing synthetic pathways in organic chemistry.

Comparison with Other Copper Compounds

| Compound | Key Characteristics | Applications |

|---|---|---|

| Copper(I) isopropoxide | Lower oxidation state; different reactivity profile | Organometallic chemistry |

| Copper(II) acetate | More soluble; commonly used in organic synthesis | Synthesis of various organic compounds |

| Copper(II) chloride | Stronger ionic interactions; used in chemical processes | Catalysis and as a reagent |

This compound stands out due to its balance of reactivity and stability, making it a preferred choice for many catalytic applications.

Material Science

Nanomaterials and Superconductors

Research indicates that this compound can be utilized in the preparation of high-temperature superconducting materials. Its role as a precursor allows for the synthesis of copper oxide nanoparticles, which exhibit superconducting properties at elevated temperatures.

Coatings and Pigments

In industrial applications, this compound is employed in producing coatings and pigments. Its stability under various conditions makes it suitable for formulating paints that require durability and resistance to environmental factors.

Biological Applications

Biochemical Reagents

This compound plays a role in synthesizing biologically active compounds. It is utilized as a reagent in biochemical assays, aiding in the development of new drugs and therapeutic agents.

Anticancer Research

Emerging studies suggest potential applications in cancer therapy, where copper complexes exhibit cytotoxic effects on cancer cells. Research is ongoing to explore how this compound can interact with cellular components, potentially leading to reactive oxygen species (ROS) generation that may induce apoptosis in cancer cells .

Environmental Applications

Catalysis for Pollutant Degradation

Recent studies have investigated the use of copper-based catalysts, including this compound derivatives, for degrading environmental pollutants. For instance, its catalytic properties have been explored in processes aimed at breaking down antibiotic pollutants through advanced oxidation processes (AOPs) .

Case Study 1: Catalytic Efficiency

In a study examining the catalytic efficiency of this compound in esterification reactions, it was found that the compound significantly reduced reaction times compared to traditional catalysts. The reaction conditions were optimized to achieve yields exceeding 90% within hours.

Case Study 2: Anticancer Activity

Research involving this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. The study highlighted its mechanism involving ROS generation, suggesting a pathway for developing novel anticancer therapies based on this compound .

作用机制

The mechanism by which copper (II) isopropoxide exerts its effects involves several pathways:

Catalytic Activity: As a catalyst, it facilitates various organic reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction.

Molecular Targets and Pathways: In biological systems, it can interact with cellular components such as proteins and DNA, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is being explored for its potential use in cancer therapy.

相似化合物的比较

Copper (II) isopropoxide can be compared with other copper alkoxides such as copper (II) methoxide and copper (II) ethoxide:

Copper (II) Methoxide: Similar to this compound but with methanol as the alcohol component. It is less commonly used due to its higher reactivity and lower stability.

Copper (II) Ethoxide: Similar to this compound but with ethanol as the alcohol component. It has similar applications but may be preferred in reactions where ethanol is a better solvent or reactant.

Uniqueness: this compound is unique in its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.

属性

CAS 编号 |

23578-23-6 |

|---|---|

分子式 |

C6H16CuO2 |

分子量 |

183.74 g/mol |

IUPAC 名称 |

copper;propan-2-ol |

InChI |

InChI=1S/2C3H8O.Cu/c2*1-3(2)4;/h2*3-4H,1-2H3; |

InChI 键 |

RRLJMAURTGJXMR-UHFFFAOYSA-N |

SMILES |

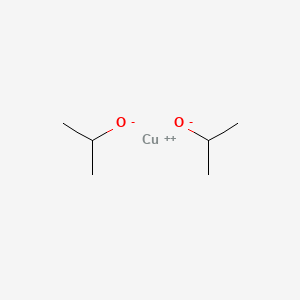

CC(C)[O-].CC(C)[O-].[Cu+2] |

规范 SMILES |

CC(C)O.CC(C)O.[Cu] |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。